

In Vitro Metabolic Profiling of Adamantyl-thpinaca: A Technical Guide

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Compound of Interest

Compound Name: Adamantyl-thpinaca

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolic profiling of **Adamantyl-thpinaca** (AD-THPINACA), a synthetic cannabinoid receptor agonist. The information presented herein is compiled from scientific literature to assist researchers in understanding its metabolic fate, identifying key metabolites, and designing further studies.

Introduction

Adamantyl-thpinaca is an indazole-3-carboxamide based synthetic cannabinoid that has been identified in the illicit drug market.^[1] Understanding the metabolism of such novel psychoactive substances is crucial for forensic toxicology, clinical diagnostics, and for anticipating potential drug-drug interactions. In vitro metabolism studies, typically employing human liver microsomes, are a primary method for elucidating the metabolic pathways of new compounds.

Phase I Metabolic Profile

The in vitro phase I metabolism of **Adamantyl-thpinaca** is extensive, leading to a significant decrease in the parent compound upon incubation with human liver microsomes.^{[2][3]} The primary metabolic transformations observed are oxidation reactions, specifically mono-, di-, and tri-hydroxylation on the adamantyl moiety.^{[2][3][4]} In total, 13 phase I metabolites have been identified.^{[2][3][4]}

Key Metabolites

The metabolic process yields a range of hydroxylated products. Notably, a characteristic and abundant di-hydroxylated metabolite has been identified, which could serve as a potential biomarker for in vivo screening methods.^{[2][3][4]} Besides hydroxylation, other observed biotransformations include desaturation (likely through hydroxylation followed by dehydration) and carbonylation.^[3]

Quantitative Summary of Metabolites

The following table summarizes the detected phase I metabolites of **Adamantyl-thpinaca** after incubation with pooled human liver microsomes (pHLM). The ranking is based on the relative abundance (peak area) observed in analytical studies.

Metabolite ID	Proposed Biotransformation	Chemical Formula	[M+H] ⁺ (m/z)	Retention Time (Rt) [min]	Relative Abundance Rank
MA1	Hydroxylation	C ₂₄ H ₃₁ N ₃ O ₃	409.239	5.8	11
MA2	Hydroxylation	C ₂₄ H ₃₁ N ₃ O ₃	409.239	6.2	10
MA3	Hydroxylation	C ₂₄ H ₃₁ N ₃ O ₃	409.239	6.4	12
MA4	Hydroxylation	C ₂₄ H ₃₁ N ₃ O ₃	409.239	6.7	4
MA5	Hydroxylation	C ₂₄ H ₃₁ N ₃ O ₃	409.239	6.9	5
MA6	Di-hydroxylation	C ₂₄ H ₃₁ N ₃ O ₄	425.234	4.8	8
MA7	Di-hydroxylation	C ₂₄ H ₃₁ N ₃ O ₄	425.234	5.1	6
MA8	Di-hydroxylation	C ₂₄ H ₃₁ N ₃ O ₄	425.234	5.3	2
MA9	Di-hydroxylation	C ₂₄ H ₃₁ N ₃ O ₄	425.234	5.5	1
MA10	Tri-hydroxylation	C ₂₄ H ₃₁ N ₃ O ₅	441.229	4.2	7
MA11	Tri-hydroxylation	C ₂₄ H ₃₁ N ₃ O ₅	441.229	4.5	9
MA12	Carbonylation	C ₂₄ H ₂₉ N ₃ O ₃	407.223	7.2	3
MA13	Desaturation	C ₂₄ H ₂₉ N ₃ O ₂	391.228	8.1	13

Data compiled from a study by G. G. G. D'cruz et al. (2021).[\[3\]](#)

Experimental Protocols

The following sections detail the methodologies for the in vitro metabolic profiling of **Adamantyl-thpinaca**.

Incubation with Pooled Human Liver Microsomes (pHLM)

- Objective: To identify the primary metabolites of **Adamantyl-thpinaca**.
- Procedure:
 - **Adamantyl-thpinaca** is incubated with pooled human liver microsomes.
 - The reaction is initiated by the addition of a NADPH-regenerating system.
 - Incubations are carried out at 37°C for a specified duration (e.g., up to 2 hours).
 - The reaction is terminated by the addition of a cold organic solvent, such as acetonitrile.
 - Control incubations (without NADPH or substrate) are run in parallel to ensure that the observed metabolites are a result of enzymatic activity.

Recombinant CYP Isoform Screening

- Objective: To identify the specific cytochrome P450 enzymes responsible for the metabolism of **Adamantyl-thpinaca**.
- Procedure:
 - **Adamantyl-thpinaca** is incubated with a panel of recombinant human CYP isoforms (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4, and CYP3A5).
 - The incubation conditions are similar to the pHLM assay, including the use of a NADPH-regenerating system.

- The formation of metabolites is monitored for each CYP isoform.

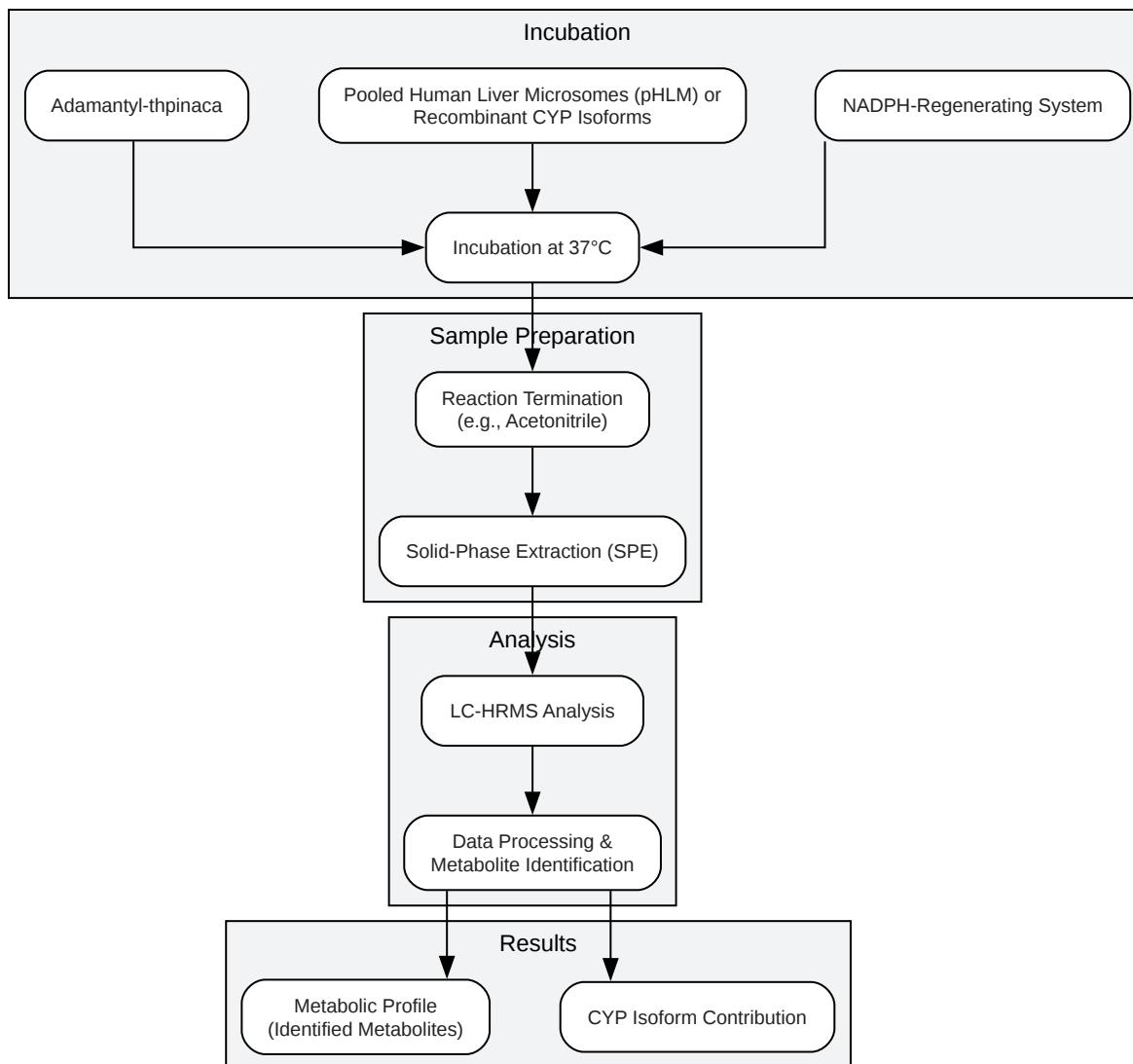
Sample Preparation and Analysis

- Sample Clean-up: Solid-phase extraction (SPE) is a commonly used method for sample clean-up prior to analysis.[2][3][4]
- Analytical Technique: The analysis of the incubates is performed using liquid chromatography coupled to a high-resolution mass spectrometer (LC-HRMS).[2][3][4] This technique allows for the separation, detection, and identification of the parent drug and its metabolites. In silico-assisted data mining software can be employed to facilitate metabolite identification and structure elucidation.[2][3][4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro metabolic profiling of **Adamantyl-thpinaca**.

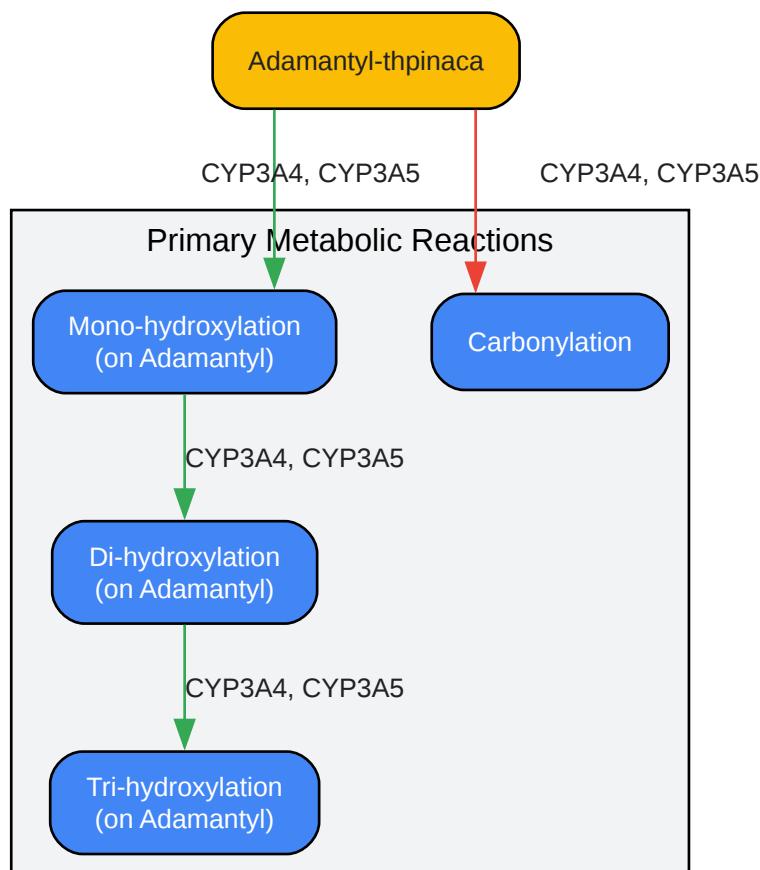


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Caption: Experimental workflow for in vitro metabolic profiling.

Metabolic Pathway of Adamantyl-thpinaca

The diagram below outlines the primary phase I metabolic pathways of **Adamantyl-thpinaca**, primarily mediated by CYP3A4 and CYP3A5.



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Caption: Proposed Phase I metabolic pathway of **Adamantyl-thpinaca**.

Key Cytochrome P450 Isoforms

Studies utilizing recombinant CYP isoforms have identified CYP3A4 and CYP3A5 as the primary enzymes responsible for the phase I metabolism of **Adamantyl-thpinaca**.^{[2][3][4]} Limited metabolic activity was observed from CYP2D6 and CYP2C8, while CYP2C9 and CYP2C19 showed minor roles, mediating the production of only one metabolite.^[3] No metabolic activity was observed for CYP1A2, CYP2A6, CYP2B6, and CYP2E1.^[3]

The significant reliance on CYP3A4 for its metabolism suggests that **Adamantyl-thpinaca** may be prone to metabolic drug-drug interactions when co-administered with strong inhibitors of this enzyme.^{[2][3][4]}

Conclusion

The in vitro metabolic profiling of **Adamantyl-thpinaca** reveals extensive phase I metabolism, primarily through hydroxylation of the adamantyl group, mediated predominantly by CYP3A4 and CYP3A5. The identification of several metabolites, including a prominent di-hydroxylated product, provides valuable targets for the development of analytical methods for its detection in biological samples. The detailed experimental protocols and metabolic pathways outlined in this guide serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug metabolism.

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